molecular formula C22H26N2O B4988846 2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide

2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide

Cat. No.: B4988846
M. Wt: 334.5 g/mol
InChI Key: QYWZBTHPGJJJSY-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide is a synthetic compound that belongs to the class of acetamides It features a cyclohexyl group and a 9-ethylcarbazole moiety linked through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 9-ethylcarbazole and cyclohexylamine.

    Acylation Reaction: The 9-ethylcarbazole is first acylated using acetic anhydride to form 9-ethylcarbazol-3-yl acetate.

    Amidation: The 9-ethylcarbazol-3-yl acetate is then reacted with cyclohexylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the carbazole ring.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive carbazole derivatives.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide involves its interaction with specific molecular targets. The carbazole moiety is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through modulation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    CH-FUBIATA: Shares the N-cyclohexyl-2-(1H-indol-3-yl)acetamide structure but differs in the substituents on the indole ring.

    ADB-FUBIATA: Another synthetic cannabinoid with a similar acetamide linker structure.

    AFUBIATA: Contains an adamantane moiety instead of the cyclohexyl group.

Uniqueness

2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide is unique due to its specific combination of a cyclohexyl group and a 9-ethylcarbazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-2-24-20-11-7-6-10-18(20)19-15-17(12-13-21(19)24)23-22(25)14-16-8-4-3-5-9-16/h6-7,10-13,15-16H,2-5,8-9,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWZBTHPGJJJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC3CCCCC3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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